![molecular formula C6H7IN2 B1285552 2-Amino-5-iodo-4-methylpyridine CAS No. 356561-08-5](/img/structure/B1285552.png)
2-Amino-5-iodo-4-methylpyridine
Overview
Description
“2-Amino-5-iodo-4-methylpyridine” is a chemical compound that acts as a ligand and forms methoxo-bridged copper (II) complexes . It is used as a pharmaceutical intermediate and has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
Synthesis Analysis
A series of position-6 substituted 2-amino-4-methylpyridine analogues was synthesized . The 2-amino 4-methylpyridinium cation interacts with the 4-nitrophenolate anion and neutral 4-nitrophenol stands as another partner; hence 2A4MPPP crystal was formed .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-iodo-4-methylpyridine” is C6H7IN2 and its molecular weight is 234.04 g/mol . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C .
Chemical Reactions Analysis
The 2-amino 4-methylpyridinium cation interacts with the 4-nitrophenolate anion and neutral 4-nitrophenol stands as another partner; hence 2A4MPPP crystal was formed .
Physical And Chemical Properties Analysis
“2-Amino-5-iodo-4-methylpyridine” is a solid at 20°C . It is light sensitive . It is a light yellow to brown flakes .
Scientific Research Applications
Synthesis of Organic Nonlinear Optical Crystals
2-Amino-4-methylpyridine has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by a slow solvent evaporation method and have applications in optoelectronics devices .
Structural Analysis
The compound is used in structural analysis studies. It belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system, which is studied by X-ray diffraction .
Spectroscopic Characterization
2-Amino-4-methylpyridine is used in spectroscopic characterization. Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically .
Thermal Analysis
The thermal characteristics of the as-grown crystal are analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .
Inhibitor of NOS2 (iNOS) in vitro
2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (iNOS) in vitro . This makes it useful in pharmaceutical research.
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Mechanism of Action
Target of Action
It is known that similar compounds can act as ligands and form complexes with certain metal ions .
Mode of Action
It has been suggested that similar compounds can inhibit the activity of inducible nitric oxide synthase (inos) isolated from mouse raw 2647 cells in vitro .
Result of Action
Similar compounds have been shown to inhibit the activity of inducible nitric oxide synthase (inos), which could potentially influence cellular signaling .
Action Environment
It is known that the compound is sensitive to light, suggesting that its stability and efficacy could be affected by exposure to light .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-iodo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZCIXFHXERJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590340 | |
Record name | 5-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodo-4-methylpyridine | |
CAS RN |
356561-08-5 | |
Record name | 5-Iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.